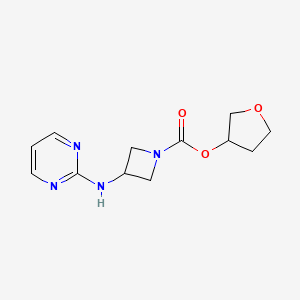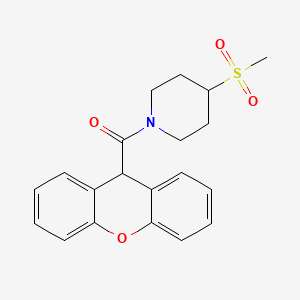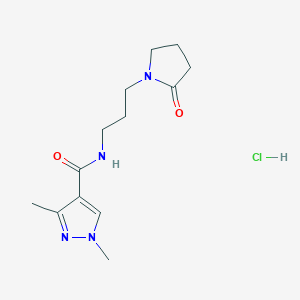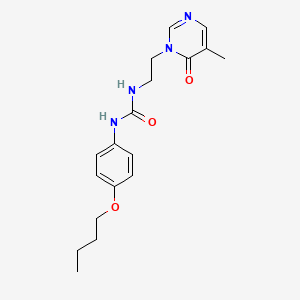![molecular formula C10H12ClNO4S B2818328 4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid CAS No. 36974-66-0](/img/structure/B2818328.png)
4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid” is a chemical compound with a molecular weight of 277.73 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) . This code provides a specific description of the structure of the molecule.Applications De Recherche Scientifique
GABA Derivatives and Spasticity Treatment
Research on β-(4-chlorophenyl)-γ-aminobutyric acid, a derivative closely related to 4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid, has demonstrated its effectiveness in treating spastic patients. It was found to depress the dynamic response to muscle stretch in patients with spinal lesions, indicating its potential application in neuromuscular therapy (Burke, Andrews, & Knowles, 1971).
Baclofen and Neuropsychiatric Symptoms
Another derivative, Baclofen (β-4-chlorophenyl-γ-amino butyric acid), has been explored for its utility in addressing conditions such as spasticity of spinal origin, trigeminal neuralgia, and tardive dyskinesia. Its role in managing severe psychiatric symptoms following abrupt withdrawal highlights the critical balance required in dosing and the need for further research into its neuropsychiatric effects (Swigar & Bowers, 1986).
Amino Acid Derivatives in Depression
The study of amino acid derivatives, including compounds similar to this compound, in the context of depression provides insights into neurotransmitter function and potential therapeutic approaches. Research identifying glutamate receptor agonists and their concentrations in patients with depression underscores the complex role of amino acids in mental health and the potential for targeted therapeutic interventions (Francis et al., 1989).
Nicotine Metabolism and Cancer Research
In the realm of cancer research, the study of nicotine metabolism has led to the identification of specific metabolites, including 4-oxo-4-(3-pyridyl)butanoic acid and its enantiomers. This research highlights the significant pathway of nicotine metabolism and its implications for understanding the carcinogenic potential of tobacco products, demonstrating the relevance of chemical derivatives in oncological research (Hecht et al., 1999).
Environmental Health and PFC Exposure
Explorations into the impact of polyfluoroalkyl chemicals (PFCs) on health have revealed associations with kidney function and developmental issues in adolescents. These studies illustrate the broader environmental health context in which related chemical compounds, including derivatives of this compound, may play a role, emphasizing the need for understanding exposure risks and mechanisms (Kataria et al., 2015).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFODGXQLMGVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2818246.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2818249.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2818253.png)



![N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2818257.png)

![5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2818262.png)

![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)

